2-(4-Ethyl-6-methylpyrazolo[1,5-a]pyrazin-2-yl)-9-methyl-7-(1-methylpiperidin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one, also known as RG7800 or RO6885247, is a small-molecule compound that has been investigated for its potential in treating Spinal Muscular Atrophy (SMA). [] SMA is a genetic disorder characterized by the loss of motor neurons, leading to progressive muscle weakness and atrophy. [] RG7800 belongs to a class of compounds known as SMN2 splicing modifiers, which act by promoting the inclusion of exon 7 in the SMN2 gene transcript. [] This inclusion is crucial as it leads to the production of a functional Survival Motor Neuron (SMN) protein, which is deficient in SMA patients due to mutations or deletions in the SMN1 gene. []
The molecular structure of RG7800 is characterized by a pyridopyrimidinone core, with a pyrazolo[1,5-a]pyrazine substituent and a methylpiperidinyl group attached. [] The specific arrangement and properties of these groups contribute to its binding affinity and specificity towards its molecular target. Further details on specific bond lengths, angles, and other structural analyses were not found in the provided literature.
RG7800 functions as an SMN2 splicing modifier. [] It achieves this by binding to the SMN2 pre-mRNA and promoting the inclusion of exon 7 during the splicing process. [] This inclusion is essential because it results in the translation of a full-length, functional SMN protein. [] This protein plays a vital role in the survival of motor neurons, which are responsible for controlling muscle movement. [] By increasing the levels of functional SMN protein, RG7800 aims to slow down or halt the progression of SMA.
CAS No.: 18465-19-5
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 73094-39-0
CAS No.: